Neohelmanthicin A
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Overview
Description
Neohelmanthicin A is a phenylpropanoid compound known for its antitumor properties. It exhibits significant inhibitory effects on various cancer cell lines, including leukemia cell line EL4, breast cancer cell line S180, and breast cancer cell line MCF7 . The compound has a molecular weight of 506.54 and a molecular formula of C26H34O10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neohelmanthicin A involves multiple steps, including the use of phenylpropanoid precursors. The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. the preparation typically involves standard organic synthesis techniques, including the use of solvents like DMSO, PEG300, and Tween 80 for formulation .
Chemical Reactions Analysis
Types of Reactions
Neohelmanthicin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Neohelmanthicin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenylpropanoid chemistry.
Biology: Investigated for its effects on various biological pathways and processes.
Medicine: Explored for its potential as an antitumor agent, with significant inhibitory effects on cancer cell lines
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Neohelmanthicin A exerts its effects through various molecular targets and pathways. The compound’s antitumor activity is primarily due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation and survival . The exact mechanism of action is still under investigation, but it is believed to involve the modulation of key cellular processes .
Comparison with Similar Compounds
Similar Compounds
Neohelmanthicin A is similar to other phenylpropanoid compounds, such as:
- Neohelmanthicin B
- Neohelmanthicin C
- Neohelmanthicin D
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure and unique antitumor properties. It exhibits different inhibitory effects on various cancer cell lines, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H34O10 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (2R,3S)-2-hydroxy-2-methyl-3-[(Z)-2-methylbut-2-enoyl]oxybutanoate |
InChI |
InChI=1S/C26H34O10/c1-9-14(3)23(27)35-17(6)26(7,30)25(29)34-16(5)21(36-24(28)15(4)10-2)18-11-19(31-8)22-20(12-18)32-13-33-22/h9-12,16-17,21,30H,13H2,1-8H3/b14-9-,15-10-/t16-,17-,21-,26+/m0/s1 |
InChI Key |
GWGKUNRASDCVQT-JESYTELNSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O |
Origin of Product |
United States |
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